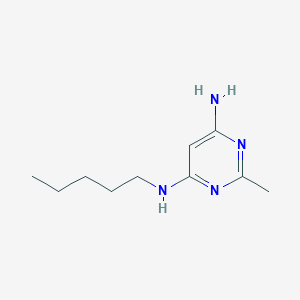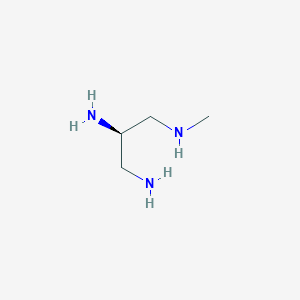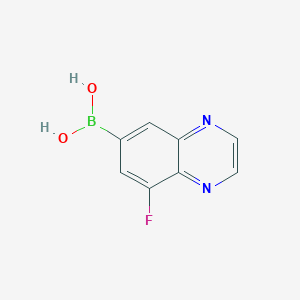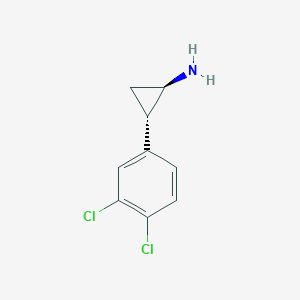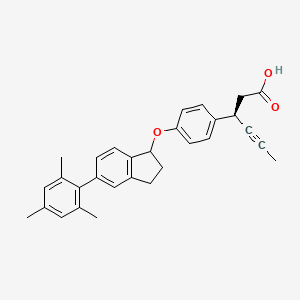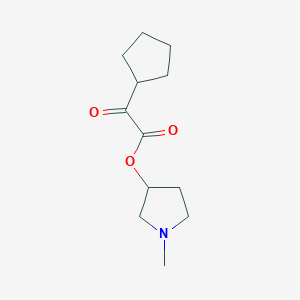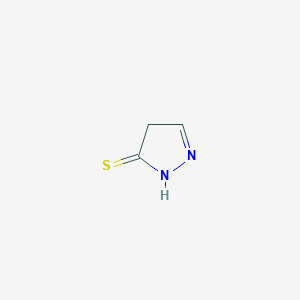
2,4-Dihydro-3H-pyrazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dihydro-3H-pyrazole-3-thione is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by a five-membered ring structure containing two nitrogen atoms and a sulfur atom. It has garnered significant interest due to its diverse biological and pharmacological activities, making it a valuable compound in medicinal chemistry and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydro-3H-pyrazole-3-thione typically involves the condensation of hydrazine derivatives with carbonyl compounds. One common method includes the reaction of thiosemicarbazide with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures high purity and efficiency in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dihydro-3H-pyrazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and alkyl halides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
2,4-Dihydro-3H-pyrazole-3-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: It has shown potential in the treatment of various diseases, including cancer and inflammatory conditions.
Mécanisme D'action
The mechanism of action of 2,4-Dihydro-3H-pyrazole-3-thione involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfur atom plays a crucial role in its reactivity, allowing it to form stable complexes with metal ions and proteins. This interaction disrupts normal cellular processes, leading to its biological effects .
Comparaison Avec Des Composés Similaires
- 2,4-Dihydro-2,4,5-trimethyl-3H-pyrazol-3-one
- 4-amino-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 1,3,4-trimethyl-4,5-dihydro-1H-pyrazol-5-one
Comparison: 2,4-Dihydro-3H-pyrazole-3-thione is unique due to its sulfur atom, which imparts distinct chemical reactivity and biological activity compared to its oxygen or nitrogen analogs. This uniqueness makes it a versatile compound in various applications, particularly in medicinal chemistry .
Propriétés
Numéro CAS |
63562-25-4 |
|---|---|
Formule moléculaire |
C3H4N2S |
Poids moléculaire |
100.14 g/mol |
Nom IUPAC |
1,4-dihydropyrazole-5-thione |
InChI |
InChI=1S/C3H4N2S/c6-3-1-2-4-5-3/h2H,1H2,(H,5,6) |
Clé InChI |
GJWAZBMKPWSEKO-UHFFFAOYSA-N |
SMILES canonique |
C1C=NNC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13350233.png)
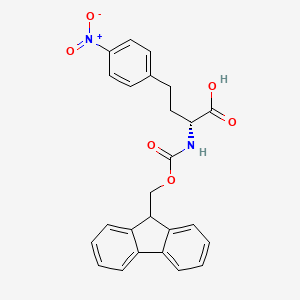
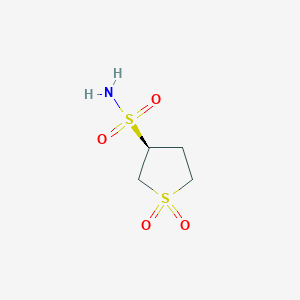
![8-methyl-5-phenyl-1,3,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,9-tetraen-11-ol](/img/structure/B13350242.png)
![3-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B13350250.png)

